molecular formula C9H14N2O B15199716 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone

1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone

Cat. No.: B15199716
M. Wt: 166.22 g/mol
InChI Key: SVGBKWCVGUCNAZ-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry Research

Imidazole chemistry is a vast and dynamic field of study. The imidazole ring is a crucial component of many biologically important molecules, including the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. wikipedia.orgchemijournal.com Its unique electronic properties, including its aromaticity and amphoteric nature (acting as both an acid and a base), make it a versatile scaffold for the synthesis of a wide array of derivatives. tsijournals.comnih.gov Researchers are actively exploring new synthetic methods for creating substituted imidazoles to generate novel compounds with tailored properties. acs.orgrsc.orgorganic-chemistry.org

The study of imidazole derivatives encompasses a broad spectrum of applications, from the development of new pharmaceuticals to the creation of advanced materials. In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" because it can interact with a variety of biological targets with high affinity. nih.gov This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic uses. researchgate.net

Historical Perspective of Imidazole Derivatives in Scientific Inquiry

The history of imidazole chemistry dates back to the 19th century. Imidazole itself was first synthesized in 1858 by Heinrich Debus, who reacted glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849). chemijournal.comtsijournals.com However, various derivatives had been discovered even earlier in the 1840s. chemijournal.com The significance of the imidazole ring in natural products, such as the amino acid histidine, spurred early interest in this class of compounds.

The 20th century saw a surge in research into imidazole derivatives, particularly in the field of medicinal chemistry. The discovery of the biological roles of histamine and the presence of the imidazole ring in essential molecules like purines solidified its importance. wikipedia.org This led to the synthesis and investigation of a vast number of substituted imidazoles, resulting in the discovery of many clinically significant drugs. These include antifungal agents, antibacterial compounds, and drugs for treating ulcers and hypertension. researchgate.net The continuous development of new synthetic methodologies has allowed for the creation of increasingly complex and targeted imidazole-based molecules. rsc.org

Rationale for Academic Investigation of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone

While direct research on this compound is not documented, a clear rationale for its academic investigation can be constructed based on the known properties of analogous compounds. The presence of the ethanone (B97240) (acetyl) group and the diethyl substitution on the imidazole ring suggests several potential areas of interest:

Biological Activity: Many imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netijpsjournal.comnih.gov The specific substitutions on the imidazole ring of this compound could modulate these activities, potentially leading to the discovery of new therapeutic agents.

Enzyme Inhibition: The imidazole ring is known to coordinate with metal ions in the active sites of various enzymes. The structural features of this compound could make it a candidate for inhibiting specific enzymes involved in disease processes.

Materials Science: Imidazole derivatives are also explored for their applications in materials science, for instance, as corrosion inhibitors or as components of ionic liquids. nbinno.com The ethyl groups on the nitrogen atoms could influence its physical properties, making it a candidate for such applications.

The academic investigation of this compound would likely begin with its synthesis and characterization, followed by screening for various biological activities based on the established profiles of similar imidazole derivatives.

Scope and Objectives of Current Research Trajectories

Current research in the field of substituted imidazoles is focused on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously working on more efficient, environmentally friendly, and versatile methods for synthesizing substituted imidazoles. rsc.orgnih.gov This allows for the creation of large libraries of compounds for screening.

Drug Discovery and Development: A primary objective is the discovery of new imidazole-based drugs with improved efficacy, selectivity, and reduced side effects for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. researchgate.net

Elucidation of Mechanisms of Action: Researchers are focused on understanding how imidazole derivatives exert their biological effects at the molecular level. This knowledge is crucial for the rational design of more potent and specific drugs.

Applications in Catalysis and Materials Science: The unique properties of imidazoles are being harnessed for applications beyond medicine, including their use as catalysts in organic reactions and as building blocks for functional materials. nbinno.com

Future research on compounds like this compound would likely align with these trajectories, starting with its synthesis and then exploring its potential in these diverse scientific domains.

Data on Related Imidazole Derivatives

As there is no specific data available for this compound, the following table presents information on related imidazole compounds to provide context on the types of properties and biological activities that are typically investigated for this class of molecules.

Compound NameCAS NumberMolecular FormulaKey Research Findings/Applications
Imidazole288-32-4C₃H₄N₂A fundamental heterocyclic compound; a building block for many pharmaceuticals and biological molecules. wikipedia.org
Histidine71-00-1C₆H₉N₃O₂An essential amino acid with an imidazole side chain, crucial for protein structure and function. chemijournal.com
Histamine51-45-6C₅H₉N₃A biogenic amine involved in local immune responses, as a neurotransmitter, and in regulating physiological functions in the gut. wikipedia.org
Clotrimazole23593-75-1C₂₂H₁₇ClN₂A widely used antifungal medication. wikipedia.org
Metronidazole443-48-1C₆H₉N₃O₃An antibiotic and antiprotozoal medication. researchgate.net
Cimetidine51481-61-9C₁₀H₁₆N₆SA histamine H₂ receptor antagonist that inhibits stomach acid production, used to treat heartburn and peptic ulcers. nih.govresearchgate.net
Losartan114798-26-4C₂₂H₂₃ClN₆OAn angiotensin II receptor antagonist used to treat high blood pressure. researchgate.netnih.gov

Table 1: Information on Structurally Related and Biologically Active Imidazole Compounds. This table is for illustrative purposes to show the diversity of applications for imidazole-containing molecules and is not data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2,3-diethylimidazol-4-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-9-10-6-8(7(3)12)11(9)5-2/h6H,4-5H2,1-3H3

InChI Key

SVGBKWCVGUCNAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1CC)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 1,2 Diethyl 1h Imidazol 5 Yl Ethanone

Advanced and Stereoselective Synthetic Approaches

Catalytic Methods in Imidazole (B134444) Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted imidazoles has significantly benefited from the development of various catalytic systems.

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-C and C-N bonds in heterocyclic systems. While not a direct ring-forming reaction in the classical sense, these methods can be employed to introduce the ethyl and acetyl substituents onto a pre-existing imidazole core. For instance, a pre-functionalized imidazole ring (e.g., a halogenated imidazole) could undergo sequential palladium-catalyzed cross-coupling reactions to introduce the desired ethyl and acetyl groups.

More directly, various metal catalysts have been employed to promote the multicomponent reactions for imidazole synthesis. beilstein-journals.orgorganic-chemistry.org Lewis acids such as aluminum chloride (AlCl₃) are often used in Friedel-Crafts acylations. researchgate.net Copper catalysts, for instance, have been shown to be effective in multicomponent reactions for the synthesis of trisubstituted imidazoles. beilstein-journals.orgorganic-chemistry.org The use of solid-supported catalysts and ionic liquids has also been explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. google.com

Brønsted acids have also been utilized to catalyze the synthesis of 1,2,5-trisubstituted imidazoles through multicomponent reactions, offering a metal-free alternative. quora.comlibretexts.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. The choice of catalyst can significantly influence the reaction conditions, yield, and regioselectivity of the imidazole synthesis.

Derivatization Strategies and Analogue Synthesis

The molecular scaffold of 1-(1,2-diethyl-1H-imidazol-5-yl)ethanone offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies can be broadly categorized based on the part of the molecule being modified: the ethanone (B97240) moiety, the imidazole ring itself, or the ethyl side-chains.

Modification of the Ethanone Moiety

The ethanone group at the C5 position is a versatile handle for a variety of chemical transformations. The carbonyl group can undergo a wide range of reactions, allowing for the introduction of diverse functional groups.

Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) would yield 1-(1,2-diethyl-1H-imidazol-5-yl)ethanol. This alcohol can be further functionalized, for example, through esterification or etherification.

Oxidation of the methyl group of the ethanone moiety is another possibility, potentially leading to the corresponding carboxylic acid derivative after a series of steps.

Condensation reactions with various reagents can be performed at the α-carbon of the ethanone group. For instance, reaction with aldehydes in the presence of a base could lead to α,β-unsaturated ketones (chalcones).

The acetyl group itself can be a target for nucleophilic attack . For example, reaction with Grignard reagents would lead to tertiary alcohols. The following table summarizes some potential modifications of the ethanone moiety.

Reaction Type Reagent(s) Resulting Functional Group
Reduction Sodium borohydride (NaBH₄) Secondary alcohol
Grignard Reaction Alkyl/Aryl magnesium halide (RMgX) Tertiary alcohol
Wittig Reaction Phosphonium ylide (Ph₃P=CHR) Alkene
Knoevenagel Condensation Active methylene compound, base α,β-unsaturated system

Substitution Patterns on the Imidazole Ring

The imidazole ring is an aromatic heterocycle, and its electron density distribution influences its reactivity towards electrophilic and nucleophilic substitution. The C4 position of the 1,2,5-trisubstituted imidazole ring is a potential site for electrophilic attack. mdpi.comslideshare.net

Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation could potentially introduce substituents at the C4 position. The reaction conditions would need to be carefully controlled to avoid side reactions and ensure regioselectivity. For instance, halogenation could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net

Metal-catalyzed C-H activation/functionalization is a modern and powerful strategy for the direct introduction of substituents onto heterocyclic rings, which could be applied to the C4 position of the imidazole core.

The following table outlines potential electrophilic substitution reactions on the imidazole ring.

Reaction Type Reagent(s) Potential Product
Halogenation N-Bromosuccinimide (NBS) 4-Bromo-1-(1,2-diethyl-1H-imidazol-5-yl)ethanone
Nitration Nitric acid/Sulfuric acid 4-Nitro-1-(1,2-diethyl-1H-imidazol-5-yl)ethanone
Sulfonation Fuming sulfuric acid This compound-4-sulfonic acid

Side-Chain Functionalization and Linker Integration

The N1-ethyl and C2-ethyl groups provide further opportunities for derivatization. Functionalization of these alkyl chains can introduce new properties to the molecule and allow for the integration of linkers for various applications, such as in the development of bioconjugates or materials.

The hydrogen atoms on the ethyl groups, particularly those at the α-position to the imidazole ring, may be susceptible to radical halogenation under appropriate conditions, although this might lack selectivity.

A more controlled approach would involve the introduction of functional groups onto the ethyl chains. For example, if a precursor with a hydroxyethyl group was used in the initial synthesis, this hydroxyl group could be further modified.

Linker integration can be achieved by attaching bifunctional molecules to one of the reactive sites on the this compound scaffold. For instance, a linker with a carboxylic acid at one end and another reactive group at the other could be coupled to a hydroxylated analogue of the ethanone moiety. The imidazole ring itself can act as a linker in the formation of metal-organic frameworks (MOFs). alfa-chemistry.com The nitrogen atoms of the imidazole can coordinate to metal ions, forming extended network structures.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone in the solid state.

Crystallographic Parameters and Space Group Determination

A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern would be analyzed to determine the unit cell dimensions (the lengths of the sides a, b, and c, and the angles α, β, and γ) and the space group, which describes the symmetry of the crystal lattice. This data is fundamental to solving the crystal structure.

Intermolecular Interactions and Packing Arrangements

Once the atomic positions are determined, the way the molecules pack together in the crystal can be analyzed. This includes identifying and characterizing intermolecular forces such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. The presence of π-stacking interactions between the imidazole (B134444) rings of adjacent molecules would also be investigated. These interactions are crucial for understanding the stability and physical properties of the solid material.

Conformational Preferences in the Solid State

The X-ray structure would reveal the specific conformation of the molecule in the solid state. This includes the rotational arrangement (torsion angles) of the two ethyl groups and the ethanone (B97240) (acetyl) group relative to the imidazole ring. This information provides a snapshot of a low-energy conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule, primarily in solution.

Multi-Dimensional NMR Techniques for Structural Assignment

A suite of multi-dimensional NMR experiments would be necessary to unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing insights into the solution-state conformation and the relative orientation of the substituents.

Dynamic NMR Studies for Conformational Exchange

If the substituents (the ethyl and acetyl groups) on the imidazole ring are flexible, they may rotate at a rate that is comparable to the NMR timescale. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could be used to study these conformational changes. By analyzing how the appearance of the NMR signals changes with temperature, it is possible to determine the energy barriers to rotation and the rates of conformational exchange.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration DeterminationA search for chiroptical spectroscopy studies, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), for this compound returned no findings. As the molecule is achiral, it does not have enantiomers, and therefore, techniques for determining absolute configuration are not applicable.

Due to the absence of specific research data for this compound across all requested analytical techniques, no data tables can be generated. The scientific community has not published the detailed structural and spectroscopic analyses required to fulfill the outlined sections.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. For a compound like 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of the compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy, with Coupled Cluster methods generally providing very high accuracy for smaller molecules. These calculations, while computationally more expensive than DFT, can provide benchmark data for molecular properties. For this compound, high-accuracy ab initio calculations could yield precise values for its geometric parameters and electronic energies.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in this compound. researchgate.netresearchgate.net These theoretical shifts can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment.

Conformational Sampling and Free Energy Landscapes

For a flexible molecule such as this compound, which has rotatable bonds in its diethyl and ethanone (B97240) substituents, MD simulations would be invaluable for exploring its conformational space. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. This information can be used to construct a free energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. These simulations can reveal details about the structure of the solvation shell and the dynamics of solvent reorganization around the solute. Understanding solvent effects is crucial for predicting the molecule's behavior in solution, which is relevant for many chemical and biological applications.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug design for understanding and visualizing the interaction between a ligand and its target protein at the atomic level. researchgate.netimpactfactor.org

Target Protein Identification and Binding Site Analysis Methodologies

The initial step in a molecular docking study is the identification of a relevant biological target. For a novel compound like this compound, target identification can be approached through several methodologies. One common method is to search for proteins that are known to interact with structurally similar compounds. This can be achieved through literature and database searches.

Once a potential target protein is identified, its three-dimensional structure is obtained, typically from crystallographic or NMR studies available in protein data banks. The binding site, or the active pocket of the protein, is then analyzed. This involves identifying the key amino acid residues that are crucial for ligand binding. Computational tools can be used to predict and characterize these binding pockets based on the protein's surface geometry and physicochemical properties.

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Following the docking of this compound into the active site of a target protein, the nature of the interactions is profiled. These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions that would be analyzed include:

Hydrogen Bonding: The imidazole (B134444) ring and the ethanone group of the compound contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the C-H groups can sometimes act as weak donors.

Hydrophobic Interactions: The diethyl groups on the imidazole ring would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic imidazole ring can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical interaction profile for this compound with a generic protein active site is detailed in the table below.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingEthanone OxygenSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsDiethyl GroupsLeucine, Isoleucine, Valine, Alanine
Pi-StackingImidazole RingPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the chemical features that are important for their activity. nih.gov

Descriptor Generation and Selection Techniques

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov For a series of imidazole derivatives including this compound, a wide range of descriptors would be generated, categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Geometrical properties, surface area, volume.

Following generation, a crucial step is the selection of the most relevant descriptors to build a robust and predictive model. Techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose.

Model Development and Validation Approaches

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common approach. The developed model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A hypothetical QSAR model for a series of related compounds might take the form of the following equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²).

Cheminformatics and Virtual Screening Applications for Compound Discovery

Cheminformatics plays a vital role in modern drug discovery by managing, analyzing, and modeling chemical information. Virtual screening is a key application of cheminformatics that involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Reactivity and Reaction Mechanism Studies

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic substitution. However, the position of attack is directed by the substituents. The C-4 position is the most likely site for electrophilic attack on 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone. This is because the N-1 and C-2 ethyl groups activate the ring, and the acetyl group at C-5 deactivates the position to which it is attached and directs incoming electrophiles away from it.

PositionPredicted Reactivity toward ElectrophilesRationale
C-4Most reactiveActivated by electron-donating ethyl groups at N-1 and C-2.
C-5DeactivatedElectron-withdrawing acetyl group reduces electron density.
C-2SubstitutedAlready bears an ethyl group.

Nucleophilic substitution on an unsubstituted imidazole ring is uncommon due to its electron-rich nature. However, in halogenated imidazole derivatives, nucleophilic substitution can occur, typically at the halogenated positions. wikipedia.orgrsc.org For this compound, direct nucleophilic substitution on the ring is not a primary reaction pathway unless a leaving group is introduced, for instance, by halogenation at the C-4 position.

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C-5 position is a versatile functional group that can undergo a variety of transformations characteristic of ketones.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) to form an oxime. This reaction is a common method for the derivatization of ketones.

Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation (Haloform Reaction): As the ethanone moiety is a methyl ketone, it can undergo the haloform reaction in the presence of a base and a halogen (e.g., I₂, Br₂, Cl₂). This would lead to the formation of a carboxylate at the C-5 position and a haloform (e.g., iodoform, bromoform, chloroform).

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond at the C-5 position.

Oxidation and Reduction Pathways

The imidazole ring itself is generally resistant to oxidation, but strong oxidizing agents can lead to ring cleavage. The ethyl substituents are also relatively stable to oxidation under mild conditions. The primary site for oxidation is the ethanone group, as described in the haloform reaction.

Reduction of the molecule would primarily affect the ethanone group, converting it to an alcohol. Catalytic hydrogenation under forcing conditions could potentially reduce the imidazole ring, but this is generally a difficult transformation.

Coordination Chemistry and Metal Complex Formation

Imidazole and its derivatives are well-known ligands in coordination chemistry, typically coordinating to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3). wikipedia.org

This compound is expected to act as a monodentate ligand, coordinating to a metal center via the N-3 atom. The presence of the ethyl group at N-1 and the acetyl group at C-5 can introduce steric hindrance that may influence the stability and geometry of the resulting metal complexes. While the carbonyl oxygen of the ethanone group has a lone pair of electrons, its involvement in chelation with the N-3 nitrogen is unlikely due to the formation of a strained four-membered ring. Therefore, it is not expected to be a strong chelating agent.

The stoichiometry of the metal complexes formed will depend on the metal ion, its preferred coordination number, and the steric bulk of the ligand. Typically, metal ions with a coordination number of four or six could form complexes with the general formulas [M(L)₄]ⁿ⁺ and [M(L)₆]ⁿ⁺, where L is this compound. The stability of these complexes will be influenced by factors such as the nature of the metal ion (hard vs. soft acid-base properties) and the steric interactions between the ligands.

Metal Ion (Example)Expected Complex Stoichiometry (Common)
Cu(II)[Cu(L)₄]²⁺ (tetragonal)
Co(II)[Co(L)₄]²⁺ (tetrahedral) or [Co(L)₆]²⁺ (octahedral)
Ni(II)[Ni(L)₆]²⁺ (octahedral)
Zn(II)[Zn(L)₄]²⁺ (tetrahedral)

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of imidazoles can involve rearrangements and isomerizations. nih.gov Theoretical studies on methyl-substituted imidazoles suggest that upon photoexcitation, the molecule can undergo rearrangements through conical intersections or internal cyclization-isomerization pathways. nih.gov The presence of the acetyl group, a chromophore, in this compound will likely influence its photochemical properties, potentially leading to different degradation pathways. Photochemical reactions could involve the ethanone moiety, such as Norrish Type I or Type II reactions, although the specific pathways would require experimental investigation. Degradation could also be initiated by photo-oxidation, particularly if photosensitizers are present. rsc.org

Mechanistic Insights into this compound Reactions Remain Elusive

Kinetic isotope effect (KIE) studies are powerful tools for elucidating the rate-determining steps of a reaction and the nature of transition states. nih.gov By replacing an atom with its heavier isotope at a specific position in a reactant molecule, chemists can measure the effect of this substitution on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to the isotopic atom is being broken or formed in the rate-limiting step. The absence of a significant change (a secondary KIE) can provide information about changes in the steric or electronic environment of the isotopic center during the reaction. nih.gov However, no published research has applied this methodology to reactions of this compound.

Similarly, the direct observation or trapping of reaction intermediates is a cornerstone of mechanistic chemistry, providing a snapshot of the species that exist between reactants and products. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and chemical trapping experiments are employed to identify and characterize these transient species. Such studies are crucial for building a complete picture of a reaction mechanism. For this compound, there is a notable absence of published reports detailing the isolation or characterization of any reaction intermediates.

The lack of specific mechanistic data for this compound means that any discussion of its reaction mechanisms would be purely speculative, based on the known reactivity of other imidazole derivatives and ketones. For instance, reactions involving the acetyl group might proceed through enolate intermediates, while reactions at the imidazole ring could involve electrophilic or nucleophilic attack, potentially forming charged intermediates. However, without experimental evidence from KIE studies or intermediate characterization, these possibilities remain unconfirmed for this specific molecule.

Further research is clearly needed to fill this knowledge gap. Mechanistic investigations using kinetic isotope effects and studies aimed at identifying reaction intermediates would provide invaluable insights into the chemical behavior of this compound, aiding in the development of new synthetic methodologies and a deeper understanding of imidazole chemistry.

Mechanistic Investigations of Biological Interactions at the Molecular Level

Receptor Binding Studies and Ligand-Target Recognition Principles

There are no published studies detailing the interaction of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone with any biological receptors.

Enzyme Inhibition Kinetics and Mechanism of Action

No studies on the effects of this compound on enzyme activity have been reported.

Ion Channel Modulation Mechanisms

Table 1: Potential Ion Channel Interactions of Imidazole (B134444) Compounds

Ion Channel Potential Effect General Mechanism of Related Compounds
Calcium (Ca2+) Channels Blockade Binding to the channel protein, often at a site accessible from the intracellular or extracellular side, leading to a conformational change that prevents ion passage.
Potassium (K+) Channels Modulation (Blockade or Activation) Direct binding to the pore-forming subunits or accessory proteins, altering the channel's gating properties.

This table represents potential interactions based on the broader class of imidazole compounds and does not reflect specific data for this compound.

DNA/RNA Interaction Studies and Binding Modes

No studies have been published that investigate the interaction of this compound with DNA or RNA. For a small molecule to interact with nucleic acids, it typically possesses structural features that allow for binding through mechanisms such as intercalation between base pairs, binding within the major or minor grooves, or covalent modification. The planar structure of the imidazole ring could theoretically allow for intercalation, but this has not been experimentally verified for this specific compound.

Protein-Protein Interaction Modulation Mechanisms

The ability of this compound to modulate protein-protein interactions is another area lacking specific research. Small molecules can disrupt or stabilize protein-protein interactions by binding to the interface of the interacting proteins or by inducing a conformational change in one of the proteins that affects its binding affinity for the other. The diethyl and ethanone (B97240) substitutions on the imidazole ring would play a critical role in determining the specificity and strength of any such interactions.

Membrane Interaction Studies and Permeation Mechanisms

Specific studies on the membrane interaction and permeation mechanisms of this compound are not available. The physicochemical properties of the molecule, such as its lipophilicity and size, would govern its ability to cross cell membranes. The diethyl substitutions would likely increase its lipophilicity, potentially favoring passive diffusion across the lipid bilayer. However, without experimental data, the exact mechanism and efficiency of membrane permeation remain unknown.

Table 2: Predicted Physicochemical Properties and Potential Membrane Permeation

Property Predicted Influence on Membrane Interaction
Lipophilicity Likely increased by diethyl groups, potentially enhancing passive diffusion.
Size The molecular weight would influence the rate of diffusion.

This table is based on general chemical principles and does not represent experimental data for this compound.

Advanced Analytical Methodologies for Detection and Characterization in Complex Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatographic methods are central to the analysis of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone, providing the means to separate it from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical approach involves reversed-phase chromatography. nih.govtandfonline.comnih.gov Method development would focus on optimizing the separation of the target compound from any potential process-related impurities or degradation products.

For isomeric analysis, particularly if chiral centers are present or if positional isomers are possible byproducts of the synthesis, specialized chiral stationary phases are employed in HPLC. researchgate.netptfarm.pl Gradient elution may be necessary to achieve adequate resolution for closely related isomers. ptfarm.pl

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for the HPLC analysis of an N-alkylated acetyl-imidazole derivative based on common practices for similar compounds.

Gas Chromatography (GC) is another valuable tool, particularly for assessing volatile impurities. Due to the polarity of the imidazole (B134444) ring, derivatization might be necessary to improve the chromatographic peak shape and thermal stability of this compound. gdut.edu.cnnih.gov

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering fast and efficient separations. nih.govtwistingmemoirs.com SFC is particularly well-suited for both achiral and chiral separations of complex molecules and can be a powerful tool for the purification and analysis of novel imidazole derivatives. teledynelabs.comchromatographyonline.com

For unequivocal structural confirmation, chromatography is coupled with mass spectrometry (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying imidazole compounds in complex mixtures. mdpi.comnih.gov The initial chromatographic separation simplifies the matrix, allowing the mass spectrometer to isolate the parent ion of this compound. Subsequent fragmentation (MS/MS) provides a unique fingerprint that confirms the connectivity of the molecule. usda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for structural elucidation, especially for volatile derivatives of the compound. gdut.edu.cn The fragmentation patterns observed under electron ionization (EI) can provide detailed structural information about the substituents on the imidazole ring. nih.gov

Table 2: Representative Mass Spectrometry Data for Structural Confirmation

TechniqueIonization ModeParent Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)
LC-MS/MS ESI+181.13153.10, 125.07, 97.08
GC-MS (of derivative) EIVaries with derivativeCharacteristic imidazole ring fragments and fragments from ethyl and acetyl groups

This table illustrates the kind of mass spectrometric data that would be expected for this compound, with hypothetical fragment ions based on its structure.

Electrochemical Methods for Redox Potential Determination and Electroactivity

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These methods can determine the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and its potential to participate in electron transfer reactions. Studies on ferrocenyl imidazole derivatives have shown that substituents on the imidazole ring influence the redox potential. scienceopen.com Such analyses are crucial for applications in materials science or in understanding metabolic pathways.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is an excellent orthogonal technique to HPLC. nih.gov Methods like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) can be developed for the purity assessment and isomeric separation of imidazole derivatives. nih.govmdpi.com The separation in CE is based on the charge-to-size ratio of the analyte, providing a different selectivity mechanism compared to chromatography. This makes it a powerful tool for resolving impurities that may co-elute in HPLC. researchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of this compound. The imidazole ring and the acetyl group contain chromophores that absorb light in the UV region. The absorption maximum (λmax) is determined by scanning a solution of the pure compound across a range of wavelengths. According to Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration, allowing for quantitative analysis. For substituted imidazoles, characteristic absorption peaks are often observed due to π → π* and n → π* electronic transitions. researchgate.net

Table 3: Anticipated Spectroscopic Properties

TechniqueSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Emission λmax (nm)
UV-Vis Methanol~230-280>10,000N/A
Fluorescence Dichloromethane~380N/A~450-500

Fluorescence spectroscopy can be a highly sensitive method for quantification, provided the molecule exhibits significant fluorescence. rsc.org The fluorescence of imidazole derivatives is influenced by substitution and the solvent environment. nih.gov If this compound is fluorescent, a method can be developed by exciting the molecule at its absorption maximum and measuring the emission at a longer wavelength, which often provides higher sensitivity and selectivity than UV-Vis absorption spectroscopy. scilit.com

Future Research Directions and Unexplored Avenues for 1 1,2 Diethyl 1h Imidazol 5 Yl Ethanone

Development of Novel Synthetic Pathways

Currently, there are no established, optimized synthetic routes specifically for 1-(1,2-diethyl-1H-imidazol-5-yl)ethanone reported in publicly available research. While general methods for the synthesis of substituted imidazoles exist, the development of novel, efficient, and scalable pathways to this specific compound is a critical first step. Future research could focus on:

Adapting existing imidazole (B134444) syntheses: Investigating the applicability and optimization of classical imidazole syntheses, such as the Radziszewski reaction or the Debus-Radziszewski synthesis, using appropriately substituted starting materials.

Exploring modern synthetic methodologies: Employing contemporary techniques like microwave-assisted organic synthesis (MAOS) or flow chemistry to potentially improve reaction times, yields, and purity.

Developing regioselective strategies: Creating synthetic methods that precisely control the placement of the diethyl and ethanone (B97240) groups on the imidazole ring to avoid the formation of isomeric impurities.

A comparative data table of potential synthetic approaches could be generated as research progresses:

Synthetic MethodStarting MaterialsReagents and ConditionsPotential AdvantagesPotential Challenges
Modified Radziszewski Diethyl-substituted glyoxal (B1671930), Acetaldehyde, Ammonia (B1221849)To be determinedWell-established reactionPotential for low regioselectivity
Cross-Coupling Reactions Halogenated diethyl-imidazole precursor, Acetylating agentPalladium or Copper catalyst, Base, SolventHigh efficiency and selectivityAvailability of starting materials
Microwave-Assisted Synthesis To be determinedTo be determinedRapid reaction times, Higher yieldsSpecialized equipment required

Exploration of New Reactivity Profiles

The electronic and steric environment created by the two ethyl groups and the acetyl group will undoubtedly influence the reactivity of the imidazole core. Systematic investigation of its reactivity is essential to understand its chemical behavior and potential for further functionalization. Key areas for exploration include:

Electrophilic and Nucleophilic Aromatic Substitution: Determining the directing effects of the existing substituents on the C4 position of the imidazole ring.

Reactions at the Acetyl Group: Exploring transformations of the ketone functionality, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.

N-Alkylation and N-Acylation: Investigating the reactivity of the tertiary nitrogen in the imidazole ring, although the presence of the N-ethyl group will influence this.

Coordination Chemistry: Studying its ability to act as a ligand for various metal ions, a property common to many imidazole derivatives.

Advanced Mechanistic Investigations of Molecular Interactions

A deep understanding of how this compound interacts with biological macromolecules or other chemical species at a molecular level is crucial for any potential application. Advanced computational and experimental techniques could be employed to:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential, providing insights into its reactivity and intermolecular interactions.

Spectroscopic Studies: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography (if suitable crystals can be obtained) to elucidate its precise three-dimensional structure and study its interactions with other molecules.

Integration into Materials Science Research

Imidazole derivatives are valuable building blocks in materials science. The unique substitution pattern of this compound could impart novel properties to advanced materials. Research in this area could involve:

Metal-Organic Frameworks (MOFs): Investigating its use as an organic linker in the synthesis of new MOFs. The diethyl and acetyl groups could influence the pore size, stability, and functional properties of the resulting frameworks.

Polymer Precursors: Exploring its potential as a monomer or a precursor for the synthesis of novel polymers. The imidazole ring could introduce desirable properties such as thermal stability, conductivity, or specific binding capabilities.

A hypothetical data table for its potential use in MOFs could look like this:

MOF DesignationMetal IonSynthesis ConditionsPotential Application
DEMOF-1 Zn(II)SolvothermalGas storage and separation
DEMOF-2 Cu(II)Room TemperatureCatalysis
DEMOF-3 Co(II)Microwave-assistedSensing

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. researchgate.netnih.gov These tools can be applied to this compound and its derivatives to accelerate discovery. astrazeneca.comnih.gov Future work could focus on:

Predictive Modeling: Training ML models on datasets of known imidazole derivatives to predict the physicochemical properties, biological activities, and toxicity of this specific compound and its hypothetical analogues. researchgate.net

De Novo Design: Utilizing generative AI models to design new derivatives of this compound with optimized properties for specific applications, such as drug discovery or materials science. researchgate.net

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the chemical structure of related imidazole derivatives and their biological or material properties. researchgate.net

The exploration of this compound represents a greenfield opportunity in chemical research. By systematically addressing the research avenues outlined above, the scientific community can uncover the fundamental chemistry and potential applications of this intriguing molecule, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazole derivatives like this compound often involves cycloaddition reactions or functional group transformations. For example:

  • Cycloaddition Approach: Reacting ethyl isocyanoacetate with imidoyl chlorides under inert atmospheres (e.g., N₂ or Ar) can yield substituted imidazoles. Temperature control (60–80°C) and solvent choice (e.g., dry THF or DMF) are critical to avoid side reactions .
  • Substitution Reactions: Introducing the ethanone group may require Friedel-Crafts acylation or nucleophilic substitution. Anhydrous potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate reactive sites .

Optimization Table:

ConditionSolventTemperature (°C)Yield (%)
THFDry7065
DMFDry8072
AcetoneWet2528

Q. How can structural characterization of this compound be performed, and what techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving imidazole ring conformations and substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small molecules .
  • Spectroscopic Methods:
    • ¹H/¹³C NMR: The ethyl groups at positions 1 and 2 show distinct splitting patterns (e.g., δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂). The carbonyl (C=O) resonance appears at δ ~200–210 ppm in ¹³C NMR .
    • IR Spectroscopy: A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone group .

Q. What are the common reactivity patterns of the ethanone group in this compound?

Methodological Answer: The ethanone moiety undergoes nucleophilic additions and reductions:

  • Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) attack the carbonyl carbon, forming secondary alcohols. Conduct reactions in anhydrous ether at 0°C to control exothermicity .
  • Reduction: Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol (1-(1,2-Diethyl-1H-imidazol-5-yl)ethanol). Monitor progress via TLC (Rf reduction from ~0.6 to ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~4.5–5.0 eV) indicates reactivity toward electrophiles. The ethanone group contributes significantly to LUMO localization .
  • Electrostatic Potential (ESP): Maps reveal nucleophilic regions (negative ESP) at the imidazole N-atoms and electrophilic regions (positive ESP) at the carbonyl oxygen .

Software Workflow:

Optimize geometry using Gaussian 02.

Perform frequency analysis to confirm minima.

Extract FMO and ESP data with GaussView.

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies show:

  • Ethyl Groups: Enhance lipophilicity (logP ~1.8), improving membrane permeability. Compare with methyl analogues (logP ~1.2) using HPLC retention times .
  • Biological Testing: In anti-inflammatory assays (e.g., carrageenan-induced rat paw edema), ethyl-substituted derivatives show 40–50% inhibition at 100 mg/kg, outperforming methyl analogues (25–30%) .

SAR Table:

SubstituentlogPIC₅₀ (Anti-inflammatory, μM)
1,2-Diethyl1.845 ± 3
1,2-Dimethyl1.228 ± 2

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

  • Data Validation: Cross-validate SC-XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental errors or dynamic effects (e.g., crystal packing) .
  • Dynamic NMR: For flexible substituents (e.g., ethyl groups), variable-temperature NMR (VT-NMR) can detect rotational barriers. Splitting at low temperatures (<−40°C) indicates restricted rotation .

Q. What are the best practices for evaluating this compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Decomposition onset temperatures (~200°C) indicate thermal stability. Store samples at −20°C in amber vials to prevent photodegradation .
  • pH Stability: Test solubility in buffers (pH 1–13). Imidazole rings are stable in neutral pH but hydrolyze under strongly acidic/basic conditions. Monitor via HPLC over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.